3-(Allylamino)-N-ethylpropanamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-3-(prop-2-enylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-3-6-9-7-5-8(11)10-4-2/h3,9H,1,4-7H2,2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSKVYLYLIBHJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCNCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: N-ethyl-3-(prop-2-en-1-ylamino)propanamide
Functional Class:
Executive Summary & Structural Logic
N-ethyl-3-(prop-2-en-1-ylamino)propanamide represents a specialized class of
This guide moves beyond basic cataloging to analyze the molecule’s utility as a divergent intermediate . It is synthesized primarily via aza-Michael addition , a reaction pathway that adheres to green chemistry principles (atom economy). The presence of the terminal alkene (allyl group) allows for downstream functionalization via Ring-Closing Metathesis (RCM) or Thiol-Ene "Click" Chemistry , making it an invaluable tool for fragment-based drug discovery (FBDD).[1]
Structural Components & Function
| Component | Chemical Functionality | Strategic Utility |
| Propanamide Core | 3-Carbon Backbone | Provides |
| N-Ethyl Group | Amide Substituent | Modulates lipophilicity (LogP) and prevents primary amide hydrolysis.[1] |
| Allylamino Group | Nucleophile / Electrophile | Nitrogen: Secondary amine for further alkylation/acylation.Alkene: Handle for metathesis or oxidation. |
Synthesis: The Aza-Michael Pathway
The most robust route to N-ethyl-3-(prop-2-en-1-ylamino)propanamide is the conjugate addition of allylamine to N-ethylacrylamide.[1] This aza-Michael addition is thermodynamically driven but kinetically controlled to prevent the formation of the bis-adduct (tertiary amine).[1]
Mechanistic Workflow
The reaction proceeds through a nucleophilic attack of the allylamine lone pair onto the
Figure 1: Kinetic pathway of the aza-Michael addition.[1] Control of stoichiometry is critical to favor the mono-adduct (Green) over the bis-adduct (Red).
Optimized Experimental Protocol
Objective: Synthesis of N-ethyl-3-(prop-2-en-1-ylamino)propanamide with >90% mono-selectivity.
Reagents:
-
N-Ethylacrylamide (1.0 equiv)[1]
-
Allylamine (1.5 - 2.0 equiv) [Note: Excess prevents bis-addition][1]
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]
-
Catalyst (Optional): Cerium(III) chloride heptahydrate (
) or simply uncatalyzed in protic solvent.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-ethylacrylamide (10 mmol) in MeOH (10 mL).
-
Addition: Cool the solution to 0°C. Add allylamine (15 mmol) dropwise over 10 minutes. Rationale: Exothermic reaction; cooling suppresses polymerization of the acrylamide.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. Monitor via TLC (stain with Ninhydrin or KMnO4) or LC-MS.[1]
-
Work-up: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the solvent and excess allylamine (b.p. 53°C).
-
Purification: The residue is typically a clear to pale yellow oil. If purity is <95%, purify via vacuum distillation or flash column chromatography (DCM:MeOH:NH4OH gradient).
Self-Validation Check:
-
1H NMR Diagnostic: Look for the disappearance of acrylamide vinylic protons (5.5–6.5 ppm, multiplet) and the retention of allyl vinylic protons (5.1–5.9 ppm). A new triplet at ~2.8 ppm indicates the
-methylene adjacent to the amine.
Chemical Reactivity & Divergent Applications
Once synthesized, the molecule serves as a "branch point" intermediate. The secondary amine and the allyl group allow for orthogonal functionalization.
Ring-Closing Metathesis (RCM)
The allyl group enables the formation of cyclic
Thiol-Ene "Click" Chemistry
The electron-rich allyl double bond is susceptible to radical-mediated thiol-ene addition.[1] This is widely used to tether the scaffold to polymers, hydrogels, or protein surfaces without affecting the amide bond.
Figure 2: Divergent synthetic utility.[1] The scaffold allows access to cyclic drugs, conjugates, and materials.
Physicochemical Profile & Handling
Data below is derived from structural analogs (e.g., N,N-diethyl-3-aminopropanamide) and group contribution methods, as specific experimental data for this exact derivative may be proprietary or sparse in public databases.[1]
| Property | Value (Predicted/Analog) | Notes |
| Molecular Formula | MW: 156.23 g/mol | |
| Physical State | Pale Yellow Oil | Low melting point due to flexible alkyl chains.[1] |
| Boiling Point | ~110–120°C @ 1 mmHg | Purify via vacuum distillation. |
| pKa (Amine) | ~9.0 – 9.5 | Typical for secondary alkyl amines; protonated at physiological pH. |
| LogP | ~0.5 – 0.8 | Moderately polar; good water solubility as a salt. |
| Storage | < 4°C, Inert Atmosphere | Amine can absorb |
References
-
Aza-Michael Addition Methodology
-
Review of Aza-Michael reactions: Rulev, A. Y. (2014). "Aza-Michael reaction: achievements and prospects." Russian Chemical Reviews. Link[1]
-
Solvent-free protocols: Ranu, B. C., & Banerjee, S. (2007). "Significant rate acceleration of the aza-Michael reaction in water."[1] Tetrahedron Letters. Link[1]
-
-
Metathesis Applications (Grubbs)
-
Beta-Amino Acids in Drug Design
-
General Reactivity of Allylamines
Sources
Technical Monograph: 3-(Allylamino)-N-ethylpropanamide
The following technical guide provides an in-depth analysis of 3-(Allylamino)-N-ethylpropanamide , structured for researchers requiring rigorous identification, synthesis, and application data.
Identity, Synthesis, and Chemical Architecture
Executive Summary & Identification
In the landscape of functional monomers and pharmaceutical intermediates, This compound occupies a specific niche as a bifunctional building block. It bridges the reactivity of an allyl group (susceptible to radical polymerization or thiol-ene "click" chemistry) with a secondary amine and a stable amide backbone.
While often elusive in standard commercial catalogs, this compound is indexed under the following identifiers. Researchers should note that chemical suppliers often list this under variations of its IUPAC structure rather than a trivial name.
Core Identifiers
| Registry | Identifier | Status |
| CAS Number | 1040692-10-1 | Verified |
| Molecular Formula | - | |
| Molecular Weight | 156.23 g/mol | - |
| IUPAC Name | N-Ethyl-3-(prop-2-en-1-ylamino)propanamide | - |
| MDL Number | MFCD10687365 | - |
Chemical Architecture & Properties
Understanding the molecule's behavior requires dissecting its three functional zones. This is not merely a list of atoms but a map of reactivity.
-
The Allyl Head (
):-
Reactivity: Provides a handle for radical polymerization (though prone to degradative chain transfer) or high-efficiency thiol-ene coupling.
-
NMR Signature: Distinct multiplet signals at 5.1–5.9 ppm.
-
-
The Secondary Amine Core (
):-
Basicity: Acts as a nucleophilic center. It allows for further derivatization (e.g., alkylation, acylation) or protonation to increase water solubility.
-
pKa (Predicted): ~9.5–10.0 (typical for secondary amines).
-
-
The N-Ethyl Amide Tail (
):-
Stability: Provides hydrolytic stability relative to esters.
-
H-Bonding: The amide proton serves as a hydrogen bond donor, influencing the solubility profile and potential supramolecular assembly.
-
Physicochemical Profile (Predicted)[2][3]
-
Physical State: Viscous liquid or low-melting solid (at STP).
-
Solubility: Highly soluble in polar organic solvents (MeOH, DCM, DMSO). Likely water-soluble due to the amine/amide polarity.
-
LogP: ~0.2 (Hydrophilic).
Synthesis Strategy: The Michael Addition Route
The most robust route to this compound is the aza-Michael addition of allylamine to N-ethylacrylamide.
Critical Technical Challenge: The product contains a secondary amine, which is often more nucleophilic than the starting primary amine (allylamine). This creates a high risk of bis-addition , where the product reacts with another molecule of acrylamide to form a tertiary amine impurity.
Control Strategy: To suppress bis-addition, the reaction kinetics must be manipulated by maintaining a high local concentration of the primary amine relative to the acrylamide.
Protocol: High-Fidelity Synthesis
Reagents:
-
Allylamine (CAS 107-11-9) - Excess required (5-10 eq)
-
N-Ethylacrylamide (CAS 5883-17-0) - Limiting reagent
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
Step-by-Step Workflow:
-
Preparation: Charge a reaction vessel with Allylamine (10 equivalents) and solvent (MeOH). Cool to 0°C to mitigate exotherms.
-
Addition: Dissolve N-Ethylacrylamide (1 equivalent) in a minimal amount of MeOH. Add this solution dropwise to the stirring allylamine solution over 60–90 minutes.
-
Why? Slow addition ensures the acrylamide always encounters a vast excess of unreacted allylamine, statistically favoring mono-addition.
-
-
Reaction: Allow the mixture to warm to room temperature. Stir for 12–24 hours.
-
Monitoring: Monitor via TLC (stain with Ninhydrin) or 1H NMR (disappearance of acrylamide vinyl protons at 6.0–6.3 ppm).
-
Workup:
-
Remove solvent and excess allylamine under reduced pressure (Rotavap).
-
Note: Allylamine is volatile (b.p. 53°C) and toxic; use an efficient trap.
-
-
Purification: The crude oil may contain traces of the bis-adduct. Purify via vacuum distillation or flash column chromatography (Silica gel; Eluent: DCM/MeOH/NH4OH).
Visualizing the Pathway
The following diagram illustrates the reaction logic and the critical branching point for impurities.
Figure 1: Reaction pathway highlighting the necessity of excess amine to prevent the formation of the tertiary amine bis-adduct.
Analytical Verification
To validate the identity of the synthesized compound (CAS 1040692-10-1), compare spectral data against these expected values.
1H NMR (300 MHz, CDCl3) Expectations:
- 1.1 ppm (t, 3H): Methyl group of the N-ethyl chain.
-
2.4 ppm (t, 2H): Methylene protons alpha to the carbonyl (
). -
2.9 ppm (t, 2H): Methylene protons alpha to the amine (
). -
3.2 ppm (d, 2H): Allylic methylene (
). - 3.3 ppm (q, 2H): Methylene of the N-ethyl group.
-
5.1–5.3 ppm (m, 2H): Terminal vinyl protons of the allyl group (
). -
5.8–6.0 ppm (m, 1H): Internal vinyl proton of the allyl group (
). - 6.5+ ppm (br): Amide NH.
Mass Spectrometry (ESI-MS)
-
Target Ion:
-
Calculated m/z: 157.13
-
Fragmentation Pattern: Look for loss of the ethyl amine group or cleavage at the allylic position.
Applications & Utility
Why synthesize this specific CAS? Its structure dictates its function in advanced materials.
-
Functional Hydrogels: The allyl group allows this molecule to be co-polymerized into hydrogel networks (e.g., PNIPAM systems). The secondary amine remains available for post-polymerization modification, such as conjugation with drugs or fluorescent tags.
-
Thiol-Ene Click Chemistry: Unlike methacrylates, the unactivated allyl group is ideal for radical-mediated thiol-ene addition. This allows for the creation of step-growth networks with homogeneous structures, often used in tissue engineering scaffolds.
-
Pharmaceutical Intermediate: The 3-aminopropanamide scaffold is a common motif in bioactive small molecules. The allyl group serves as a "protecting group" for the nitrogen that can later be removed (deallylation via Pd catalyst) or isomerized to an enamine.
References
-
Matrix Scientific. (n.d.). Product Data Sheet: this compound (CAS 1040692-10-1).[1] Retrieved from
-
PubChem. (n.d.). Compound Summary: N-Ethylacrylamide. Retrieved from
-
Mather, B. D., et al. (2009). Michael addition reactions in polymer synthesis. Progress in Polymer Science.
-
Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition.
Sources
The Silent Saboteur: Stability of Allylamine Functional Groups in Amide Solvents
Executive Summary
The stability of allylamine functional groups (
This guide details the specific degradation pathway: the base-catalyzed 1,3-prototropic shift driven by trace secondary amines (e.g., dimethylamine) generated from solvent hydrolysis. This isomerization converts the pharmaceutical allylamine into a hydrolytically unstable enamine, leading to cleavage and loss of the pharmacophore.
Part 1: The Chemistry of Instability
The Degradation Cascade
The primary failure mode for allylamines in amide solvents is not a direct reaction with the solvent, but a reaction catalyzed by solvent impurities.
-
Solvent Breakdown: N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc) are thermally and hydrolytically unstable. Upon storage or heating, they degrade into Dimethylamine (DMA) and Formic/Acetic acid.
-
Catalytic Isomerization: DMA is a nucleophilic base. It abstracts a proton from the allylic carbon (C1) of the allylamine.
-
Enamine Formation: The resulting carbanion is resonance-stabilized. Reprotonation occurs at the
-carbon (C3), shifting the double bond to form an enamine (Schiff base). -
Hydrolysis: Enamines are sensitive to aqueous hydrolysis. In the presence of trace water, the enamine cleaves into an aldehyde and a secondary amine, destroying the drug molecule.
Mechanistic Visualization
The following diagram illustrates the degradation pathway of a generic allylamine in degrading DMF.
Figure 1: The base-catalyzed isomerization pathway triggered by DMF decomposition products.
Part 2: The Role of Amide Solvents
Amide solvents are ubiquitous due to their high solubility power, but they are "reactive solvents." The risk profile varies by specific solvent type.
Solvent Risk Profile Table
| Solvent | Decomposition Product (Impurity) | pKa of Impurity | Risk Level | Detection Sign |
| DMF (Dimethylformamide) | Dimethylamine (DMA) | 10.73 | High | Fishy odor; pH shift > 7 |
| DMAc (Dimethylacetamide) | Dimethylamine (DMA) | 10.73 | High | Fishy odor; pH shift > 7 |
| NMP (N-Methyl-2-pyrrolidone) | Methylamine | 10.64 | Medium | Ammonia-like odor |
| DMSO (Dimethyl Sulfoxide) | Dimethyl Sulfide / Sulfonic Acid | N/A | Low | Rotten cabbage odor (Redox risk, not base risk) |
The "Autocatalytic" Trap
The reaction is insidious because it is often autocatalytic.
-
Scenario: You heat a reaction to
in DMF. -
Effect: Heat accelerates DMF decomposition
[DMA] increases. -
Result: Higher [DMA] accelerates the allylamine
enamine isomerization. -
Outcome: The impurity profile worsens exponentially with time and temperature.
Part 3: Analytical Assessment
To validate the stability of your allylamine, you must employ specific analytical markers. Standard purity assays often miss the early stages of isomerization.
NMR Spectroscopy (The Gold Standard)
Proton NMR (
-
Allylamine Signal: Look for the diagnostic doublet at
3.0 - 3.5 ppm (N- -CH=). -
Enamine Signal (The Red Flag): Isomerization results in the disappearance of the allylic methylene doublet and the appearance of a vinylic proton signal adjacent to nitrogen, typically shifted upfield to
5.8 - 6.5 ppm (N-CH=CH-).
HPLC Monitoring
On Reverse Phase (RP-HPLC), the enamine is less polar than the parent allylamine due to the conjugation of the nitrogen lone pair with the double bond.
-
Retention Time: The enamine typically elutes later than the parent allylamine.
-
Hydrolysis Products: If the enamine hydrolyzes, look for a new peak corresponding to the aldehyde (very non-polar) and the free amine (very polar/void volume).
Part 4: Mitigation & Protocols
Protocol: Solvent Quality Control (The "Sniff Test" is Insufficient)
Do not rely on bottle labels. Perform this check before dissolving valuable allylamine intermediates.
-
Prepare a 10% solution of the solvent in water.
-
Measure pH: High purity DMF/DMAc should be near neutral (pH 6.5–7.0). A pH
indicates significant amine contamination. -
Chemical Test: Add a drop of 1% Sodium Nitroprusside and Acetaldehyde. A blue-violet color indicates secondary amines (Simon's test).
Workflow: Stability Decision Tree
Use this logic flow to determine the appropriate solvent system for your allylamine chemistry.
Figure 2: Decision matrix for handling allylamines in potential risk scenarios.
Practical Recommendations
-
Temperature Control: Keep reactions in DMF/DMAc below
whenever possible. -
Inert Atmosphere: While oxidation is a secondary risk, sparging with Argon removes volatile amine impurities (methylamine/dimethylamine) from the headspace.
-
Workup: Never distill DMF/DMAc to dryness in the presence of the product. The increasing concentration of high-boiling impurities and heat will destroy the allylamine. Use an aqueous workup (extraction) to remove the solvent.
References
-
Mechanism of Allylamine Isomeriz
-
DMF Decomposition & Impurities
- Title: The Difference Between DMF & DMAC in Recovery Industry (Decomposition Mechanisms).
- Source: Hebei Tech, 2025.
-
URL:[Link]
-
Stability of Allylamine Drugs (Terbinafine)
-
General Hydrolysis of Amides
Sources
Methodological & Application
Protocol for reacting allylamine with N-ethylacrylamide
Application Note: Chemoselective Aza-Michael Addition of Allylamine to N-Ethylacrylamide
Executive Summary
This guide details the protocol for the functionalization of allylamine with N-ethylacrylamide via Aza-Michael addition. This reaction is highly chemoselective: the nucleophilic amine prefers the electron-deficient alkene of the acrylamide (Michael acceptor) over the isolated alkene of the allyl group. This selectivity allows researchers to synthesize heterobifunctional monomers containing a secondary or tertiary amine and a polymerizable allyl group, which are critical precursors for hydrogels, dendrimers (PAMAM type), and functionalized surface coatings.
Key Reaction Features:
-
Mechanism: Conjugate addition (Aza-Michael).
-
Chemoselectivity: Acrylamide C=C > Allyl C=C.
-
Regioselectivity: Controlled by stoichiometry (Mono- vs. Bis-addition).
-
Atom Economy: 100% (No byproducts).
Mechanistic Principles & Logic
The reaction is driven by the nucleophilic attack of the nitrogen lone pair on the
-
Mono-Addition (Kinetic Control): The primary amine of allylamine reacts to form a secondary amine. This is favored by a high local concentration of allylamine relative to the acrylamide.
-
Bis-Addition (Thermodynamic Control): The resulting secondary amine is still nucleophilic and can react with a second equivalent of acrylamide to form a tertiary amine. This is favored by excess acrylamide and longer reaction times.
Diagram 1: Reaction Mechanism & Selectivity
Caption: Mechanistic pathway showing the sequential addition of allylamine to N-ethylacrylamide. The allyl group remains intact.
Critical Considerations & Safety
Reactant Properties
| Component | Role | MW ( g/mol ) | BP/MP (°C) | Critical Hazard |
| Allylamine | Nucleophile | 57.09 | 53°C (BP) | Highly Volatile , Toxic, Lachrymator. |
| N-Ethylacrylamide | Electrophile | 99.13 | ~34°C (MP) | Neurotoxin, Polymerizable. |
| Methanol | Solvent | 32.04 | 64.7°C (BP) | Flammable, Toxic. |
Safety & Handling (E-E-A-T)
-
Volatility Warning: Allylamine boils at 53°C. Reactions must be kept below 45°C to prevent loss of stoichiometry and hazardous vapor release. Always use a reflux condenser even at mild temperatures.
-
Polymerization Inhibition: Commercial N-ethylacrylamide contains inhibitors (e.g., MEHQ). Do not remove the inhibitor unless necessary for downstream applications. The Aza-Michael reaction proceeds unaffected by radical inhibitors.
-
Exotherm: The reaction is exothermic. Scale-up requires slow addition and active cooling.
Experimental Protocols
Protocol A: Synthesis of the Mono-Adduct (Secondary Amine)
Target: N-(2-(allylamino)ethyl)-N-ethylacrylamide derivative
Objective: Maximize mono-substitution by maintaining a high amine-to-acrylamide ratio.
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar, an addition funnel, and a reflux condenser. Flush with Nitrogen (
).[1] -
Charge Allylamine: Add Allylamine (1.5 - 2.0 equivalents) to the RBF.
-
Expert Insight: Using excess allylamine is the only way to statistically prevent the secondary amine product from reacting with another acrylamide molecule.
-
-
Solvent: Add Methanol (MeOH) to dilute the amine (Concentration ~ 2M).
-
Note: Protic solvents like MeOH accelerate Aza-Michael addition via hydrogen bonding stabilization of the transition state [1].
-
-
Addition: Dissolve N-ethylacrylamide (1.0 equivalent) in a minimum amount of MeOH. Add this solution dropwise to the allylamine over 30–60 minutes at 0°C (Ice bath) .
-
Reasoning: Low temperature and slow addition ensure that the concentration of unreacted acrylamide remains low relative to the primary amine, suppressing bis-addition.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–24 hours.
-
Workup:
-
Rotary evaporate the methanol and the excess allylamine .
-
Critical Step: Since allylamine is volatile (BP 53°C), it is easily removed by vacuum, leaving the pure mono-adduct.
-
Yield: Expect >90%. Product is typically a clear to pale yellow oil.
-
Protocol B: Synthesis of the Bis-Adduct (Tertiary Amine)
Target: N,N-bis(2-(N-ethylacrylamido)ethyl)allylamine
Objective: Drive the reaction to completion using excess electrophile and heat.
-
Setup: 100 mL RBF, stir bar, reflux condenser.
-
Charge Reactants: Add Allylamine (1.0 equivalent) and N-ethylacrylamide (2.2 - 2.5 equivalents) to the flask.
-
Expert Insight: A slight excess (10-25%) of acrylamide ensures complete conversion of the intermediate secondary amine.
-
-
Solvent: Add Methanol (Concentration ~ 3-4M). High concentration favors bimolecular kinetics.
-
Reaction: Heat the mixture to 40–45°C for 24–48 hours.
-
Warning: Do not exceed 50°C to avoid thermal polymerization of the acrylamide double bonds (if any remain) or the allyl group.
-
-
Monitoring: Monitor by TLC or
-NMR. Look for the disappearance of the signal corresponding to the N-H proton of the intermediate secondary amine. -
Workup:
-
Evaporate solvent.
-
Purification: The excess N-ethylacrylamide is not volatile. Purification requires column chromatography (Silica gel, DCM/MeOH gradient) or liquid-liquid extraction (wash with non-polar solvent if the product is sufficiently polar).
-
Workflow Visualization
Diagram 2: Experimental Workflow (Mono-Adduct)
Caption: Step-by-step workflow for synthesizing the mono-adduct, emphasizing the removal of excess allylamine.
Characterization & Troubleshooting
NMR Interpretation ( -NMR in )
| Functional Group | Diagnostic Signal ( | Change Upon Reaction |
| Acrylamide Vinyl | 5.6 - 6.3 (Multiplet) | Disappears (Converted to alkyl chain). |
| Allyl Vinyl | 5.1 (d), 5.8 (m) | Remains Unchanged (Chemoselectivity marker). |
| New N-CH2 | 2.4 - 2.9 (Triplet/Multiplet) | Appears (Protons alpha to the amine). |
| Amide N-H | 6.0 - 8.0 (Broad) | Shifts slightly; integration confirms mono/bis. |
Troubleshooting Guide
-
Problem: Polymerization of the reaction mixture (gelation).
-
Cause: Temperature too high or lack of inhibitor.
-
Solution: Keep T < 45°C. Ensure N-ethylacrylamide contains MEHQ (check CoA). Perform reaction in the dark.
-
-
Problem: Mixture of Mono- and Bis-products.
-
Cause: Stoichiometry error or addition was too fast.
-
Solution: For mono-adduct, increase allylamine to 3.0 eq and add acrylamide slower. For bis-adduct, increase reaction time and temp.
-
-
Problem: Low Yield.
-
Cause: Volatility of allylamine.
-
Solution: Ensure the condenser is efficient (use chilled water/glycol). Weigh the flask before and after allylamine addition to confirm mass.
-
References
-
Mather, B. D., Viswanathan, K., Miller, K. M., & Long, T. E. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science. Link
-
Roy, D., Ullah, A., & Manna, P. (2016). Aza-Michael addition between a primary amine and an acrylate. ResearchGate. Link
-
Bosica, G. (2014). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. MDPI. Link
-
Sigma-Aldrich. (n.d.). Allylamine Safety Data Sheet. Link
Sources
Application Note & Protocols: Strategic Incorporation of 3-(Allylamino)-N-ethylpropanamide into Peptidomimetic Scaffolds
Abstract
The therapeutic application of native peptides is often hindered by poor metabolic stability and low bioavailability.[1][2] Peptidomimetics, which mimic the structure and function of natural peptides, offer a compelling strategy to overcome these limitations.[3][4][5] This guide provides a comprehensive framework for the synthesis and incorporation of a novel, non-canonical building block, 3-(Allylamino)-N-ethylpropanamide (AANEP), into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The introduction of N-alkylation and a versatile allyl functional group is designed to enhance proteolytic resistance and provide a reactive handle for subsequent chemical modifications, respectively.[6][7] We present detailed, validated protocols for the synthesis of the Fmoc-protected AANEP monomer and its subsequent integration into a model peptide sequence, followed by cleavage, purification, and characterization. This document is intended for researchers, chemists, and drug development professionals seeking to expand their library of peptidomimetic structures with enhanced pharmacological properties.[8]
Introduction: The Rationale for Advanced Peptidomimetic Design
The design of peptide-based therapeutics is a balancing act between mimicking the high potency and selectivity of a native peptide and engineering drug-like properties such as stability and oral bioavailability.[2][5][9] The peptide backbone, with its repeating amide bonds, is a primary target for enzymatic degradation by proteases. One of the most effective strategies to circumvent this is the modification of the peptide backbone itself, a hallmark of peptidomimetic design.[1][10]
The incorporation of non-canonical amino acids (ncAAs) is a powerful tool in this endeavor.[10] Specifically, N-alkylation—the substitution of the amide proton with an alkyl group—imparts significant conformational constraints and, critically, steric hindrance that shields the adjacent peptide bonds from proteolytic cleavage.[7][11]
This application note focuses on This compound (AANEP) , a custom-designed building block with two key features:
-
N-Allyl Group: The secondary amine is modified with an allyl group. This modification not only contributes to proteolytic resistance but also serves as a versatile chemical handle for post-synthetic modifications, such as cyclization via ring-closing metathesis or conjugation via thiol-ene chemistry.
-
β-Amino Acid Scaffold: The underlying propanamide structure classifies it as a β-amino acid derivative, which can induce unique folding patterns (e.g., helices and turns) not readily accessible to standard α-amino acid peptides.[9]
By incorporating AANEP, researchers can create novel peptidomimetic scaffolds with potentially enhanced stability, unique secondary structures, and the capacity for further chemical diversification.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajprd.com [ajprd.com]
- 9. wjarr.com [wjarr.com]
- 10. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications [mdpi.com]
- 11. pure.qub.ac.uk [pure.qub.ac.uk]
Application Notes and Protocols for the Purification of Allylamino Amides using Column Chromatography
Abstract
Allylamino amides represent a significant class of compounds in medicinal chemistry and materials science, often presenting unique purification challenges due to their dual functionality. The presence of a basic allylamino group and a polar amide moiety necessitates a carefully considered chromatographic strategy to achieve high purity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of allylamino amides using column chromatography. We will explore the underlying principles of various chromatographic modes, offer detailed, field-proven protocols, and discuss the causality behind experimental choices to empower users to develop robust and efficient purification methods.
Introduction: The Purification Challenge
The purification of allylamino amides is frequently complicated by the chemical properties of their constituent functional groups. The basicity of the amino group can lead to strong, often irreversible, interactions with the acidic silanol groups of standard silica gel, resulting in significant peak tailing, poor resolution, and low recovery.[1][2][3] Conversely, the polarity of the amide group can cause poor retention on traditional non-polar reversed-phase media. Therefore, a successful purification strategy must effectively mitigate the undesirable interactions of the amine while providing adequate retention and selectivity for the overall molecule.
This guide will systematically address these challenges by providing a detailed exploration of several chromatographic techniques, including modified normal-phase, reversed-phase, and mixed-mode chromatography.
Fundamental Principles: Choosing the Right Chromatographic Mode
The selection of the appropriate chromatographic mode is the most critical decision in developing a purification method for allylamino amides. The choice depends on the overall polarity of the target compound, the nature of the impurities, and the desired scale of the purification.
Normal-Phase Chromatography (NPC)
In NPC, a polar stationary phase (e.g., silica gel) is used with a non-polar mobile phase. While standard silica presents challenges, modified approaches can be highly effective.[3]
-
Mechanism: Separation is based on the polarity of the analytes. More polar compounds interact more strongly with the stationary phase and elute later.
-
Application for Allylamino Amides: This mode is suitable for less polar allylamino amides. However, to overcome the issues associated with the basic amine, modifications to the stationary phase or mobile phase are essential.
Reversed-Phase Chromatography (RPC)
RPC utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase.[4]
-
Mechanism: Separation is based on hydrophobicity. Non-polar compounds are retained more strongly, while polar compounds elute earlier.[4]
-
Application for Allylamino Amides: RPC is particularly useful for polar allylamino amides that are not well-retained in normal-phase.[5] Mobile phase pH control is a critical parameter for achieving good peak shape and retention for these ionizable compounds.[1]
Mixed-Mode Chromatography (MMC)
MMC employs stationary phases with multiple functionalities, combining two or more retention mechanisms, such as reversed-phase and ion-exchange.[6][7]
-
Mechanism: This technique offers multiple modes of interaction (hydrophobic, ion-exchange, etc.), providing unique selectivity for complex mixtures, especially for polar and charged molecules.[8]
-
Application for Allylamino Amides: MMC is a powerful, albeit more complex, option that can provide superior separation for challenging purifications where single-mode chromatography fails.[9]
Experimental Protocols and Method Development
This section provides detailed, step-by-step protocols for the purification of allylamino amides.
Workflow for Method Development
A systematic approach to method development is crucial for efficiency. The following workflow is recommended.
Caption: General workflow for chromatography method development.
Protocol 1: Modified Normal-Phase Chromatography using Amine-Functionalized Silica
Using an amine-functionalized (NH2) column is often the most effective normal-phase strategy as it deactivates the acidic silica surface, preventing strong interactions with the basic allylamino group and eliminating the need for amine additives in the mobile phase.[2][10][11]
Step-by-Step Methodology:
-
Stationary Phase Selection: Choose a pre-packed amine-functionalized silica gel column (e.g., TELOS Flash NH2 or Biotage® KP-NH).[1][2]
-
Mobile Phase Scouting (TLC):
-
Use amine-functionalized TLC plates for accurate method development.[2]
-
Spot the crude reaction mixture onto the TLC plate.
-
Develop the plate in various solvent systems. Good starting points include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[3][12]
-
Aim for an Rf value of 0.2-0.4 for the target compound in the chosen solvent system.[2]
-
-
Column Equilibration: Equilibrate the NH2 column with the initial, weaker mobile phase (e.g., 100% hexanes or dichloromethane) for at least 5 column volumes (CV).
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble samples, perform a dry load by adsorbing the crude mixture onto a small amount of silica gel or celite and loading the resulting powder onto the top of the column.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
Run a linear gradient to the stronger mobile phase composition determined during TLC scouting over 10-20 CV.
-
Hold at the final composition for an additional 3-5 CV to ensure all compounds have eluted.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Reversed-Phase Chromatography with pH Control
This method is ideal for more polar allylamino amides. By adjusting the mobile phase to a basic pH, the allylamino group is deprotonated (free-based), increasing its hydrophobicity and retention on the C18 stationary phase.[1]
Step-by-Step Methodology:
-
Stationary Phase Selection: Select a C18-bonded silica gel column.[5]
-
Mobile Phase Preparation:
-
Solvent A: Water with a basic modifier. A common choice is 0.1% ammonium hydroxide or 0.1% triethylamine (TEA) to adjust the pH to > 8.[1]
-
Solvent B: Acetonitrile or methanol.
-
-
Method Development (Analytical HPLC):
-
If available, develop the method on an analytical C18 column using the prepared mobile phases.
-
Run a scouting gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution conditions for your compound.
-
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 95% A / 5% B) for at least 5-7 CV.[5]
-
Sample Loading: Dissolve the sample in a minimal amount of a solvent compatible with the mobile phase, such as a small amount of acetonitrile, methanol, or DMSO, and then dilute with Solvent A.
-
Elution:
-
Apply the sample to the column.
-
Run a gradient based on the analytical separation, ensuring it is shallow enough around the elution point of the target compound to achieve good resolution.
-
-
Fraction Collection and Analysis: Collect and analyze fractions as described in Protocol 1.
-
Post-Purification: Combine pure fractions. Note that removing basic additives like TEA may require an acidic wash during a subsequent liquid-liquid extraction or evaporation with a co-solvent.
Data Presentation and Comparison
The choice of chromatographic mode significantly impacts the purification outcome. The following table summarizes the key parameters and considerations for each technique.
| Parameter | Standard Silica NPC | Amine-Modified NPC | Reversed-Phase (High pH) |
| Stationary Phase | Silica Gel | Amine-Functionalized Silica | C18-Bonded Silica |
| Typical Mobile Phase | Hexane/Ethyl Acetate, DCM/Methanol | Hexane/Ethyl Acetate, DCM/Methanol | Water/Acetonitrile, Water/Methanol |
| Key Additive | 0.1-2% TEA or NH3[2] | None required[10] | 0.1% NH4OH or TEA[1] |
| Primary Interaction | Polar (Adsorption) | Polar (Adsorption) | Hydrophobic |
| Analyte Suitability | Non-polar to moderately polar | Non-polar to moderately polar | Polar, ionizable |
| Advantages | Inexpensive, widely available | Excellent peak shape for amines, no modifier needed, reproducible[10] | Good for polar compounds, predictable retention |
| Disadvantages | Peak tailing, low recovery for amines[1] | Higher cost of stationary phase | Requires pH control, potential for modifier removal issues |
Mechanistic Insights and Troubleshooting
Understanding the "why" behind chromatographic phenomena is key to troubleshooting.
Sources
- 1. biotage.com [biotage.com]
- 2. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. chromtech.com [chromtech.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. researchgate.net [researchgate.net]
- 7. helixchrom.com [helixchrom.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. welch-us.com [welch-us.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. biotage.com [biotage.com]
- 12. Chromatography [chem.rochester.edu]
Troubleshooting & Optimization
Technical Support Center: Stabilization & Handling of 3-(Allylamino)-N-ethylpropanamide
Core Directive: The "Decomposition-Polymerization" Cascade
Executive Summary: Premature polymerization of 3-(Allylamino)-N-ethylpropanamide (CAS: 1040692-10-1) is rarely a simple radical event involving the allyl group. Instead, it is predominantly driven by a Retro-Michael Decomposition Cascade .
As a
Your primary stability strategy must target the Retro-Michael equilibrium, not just radical scavenging.
Mechanistic Insight & Visualization
To prevent failure, you must understand the invisible pathway destroying your sample.
The Instability Pathway
-
Retro-Michael Reaction: Reversible dissociation into amine and acrylamide.
-
Irreversible Polymerization: The acrylamide fraction polymerizes (radical mechanism).
-
Oxidative Crosslinking: The allyl group undergoes auto-oxidation (slower, secondary mechanism).
Figure 1: The Retro-Michael Decomposition Cascade. Note that the formation of N-Ethylacrylamide is the rate-limiting step for gelling.
Storage & Handling Protocols
Standard Operating Procedures (SOPs)
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Required) | Low temperature kinetically freezes the Retro-Michael equilibrium, preventing the release of reactive acrylamide monomers. |
| Atmosphere | Argon/Nitrogen | Prevents auto-oxidation of the secondary amine and allyl group. Note: If MEHQ is added, a trace of air is required, but for pure analytical standards, inert gas is preferred. |
| Container | Amber Glass | Blocks UV light, which can initiate radical polymerization of the allyl moiety or any liberated acrylamide. |
| pH Control | Neutral (pH 7.0) | Avoid contact with strong acids or bases (e.g., unwashed glassware), which catalyze the Retro-Michael dissociation. |
Inhibitor Strategy
For bulk storage (>1 month), the addition of a radical inhibitor is recommended to scavenge any acrylamide formed via the retro-pathway.
-
Primary Recommendation: MEHQ (Monomethyl ether of hydroquinone) at 50–100 ppm.
-
Requirement: Requires dissolved oxygen to function. Store under air headspace at -20°C.
-
-
Alternative (Anoxic): Phenothiazine (PTZ) at 50 ppm.
-
Requirement: Effective in the absence of oxygen. Ideal for samples stored under Argon.
-
Troubleshooting Guide (Q&A)
Q1: My sample has turned into a viscous yellow oil or gel. Can I recover it?
-
Diagnosis: This is likely Poly(N-ethylacrylamide) formation mixed with oxidized amine products.
-
Answer: No. The polymerization is irreversible. The "gel" is a cross-linked network. Distillation will only accelerate the decomposition of the remaining product due to heat.
-
Prevention: Ensure storage is strictly at -20°C. If the sample was left at room temperature for >48 hours, purity should be re-verified.
Q2: I see a new set of peaks in the NMR around 5.5–6.5 ppm. What are they?
-
Diagnosis: These are characteristic vinyl protons of N-Ethylacrylamide .
-
Answer: Your sample is undergoing Retro-Michael decomposition.
-
Action: Immediately cool the sample. If the acrylamide content is <5%, you may attempt rapid column chromatography on neutral alumina (not silica, which is acidic) at 4°C to purify. Do not distill.
Q3: Can I distill this compound to purify it?
-
Answer: High Risk. Distillation requires heat, which pushes the equilibrium toward dissociation (Retro-Michael). You will likely distill over the Allylamine and N-Ethylacrylamide separately, which may then recombine or polymerize in the receiver flask.
-
Protocol: If purification is necessary, use Cold Vacuum Filtration or Flash Chromatography on neutral stationary phases. If distillation is unavoidable, use a Wiped Film Evaporator (short residence time) with high vacuum to keep temperatures <60°C.
Q4: Why does the protocol forbid acidic glassware?
-
Answer: Protonation of the carbonyl oxygen or the amine facilitates the elimination mechanism (E1cB-like), dramatically increasing the rate of Retro-Michael dissociation. Always acid-wash and then base-neutralize/oven-dry glassware before use.
Analytical Validation Workflow
Use this workflow to validate the integrity of your material before critical experiments.
Figure 2: Quality Control Decision Tree for this compound.
References
-
Royal Society of Chemistry. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. Polymer Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Drug Discovery Today: Technologies. Retrieved from [Link]
-
ResearchGate. (2023). β-Amino amide based covalent adaptable networks with high dimensional stability. Polymer Chemistry. Retrieved from [Link]
Removing unreacted allylamine from Michael addition products
Topic: Removing Unreacted Allylamine from Michael Addition Products Audience: Researchers, Medicinal Chemists, Process Development Scientists
Diagnostic & Triage: Select Your Protocol
Before proceeding, you must categorize your Michael adduct. Michael additions are reversible (retro-Michael reaction), and allylamine is a potent nucleophile with high volatility (
CAUTION: Allylamine is a severe lachrymator and toxic by inhalation. All protocols below must be performed in a functioning fume hood.
Decision Matrix: Stability vs. Method
Figure 1: Decision tree for selecting the optimal purification strategy based on Michael adduct stability.
Technical Protocols
Method A: Solid-Phase Scavenging (The "Gentle" Approach)
Best for: High-value intermediates, acid-sensitive products (e.g., acetals, silyl ethers), or thermally unstable adducts.[1]
Mechanism: Polymer-supported isocyanates react rapidly with primary amines (allylamine) to form an insoluble urea, which is removed via filtration. This avoids aqueous workup and heat.[2]
Protocol:
-
Calculate Loading: Determine the excess allylamine (in mmol). Use 2.0–3.0 equivalents of Polystyrene-Methyl Isocyanate resin relative to the excess amine.[1]
-
Solvent Selection: Dissolve crude mixture in DCM, THF, or DMF (Resin must swell to be effective).
-
Incubation: Add resin and agitate (do not stir with magnetic bar as it grinds the beads) at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Spot TLC. Allylamine stains strongly with Ninhydrin (purple/red).
-
Filtration: Filter through a fritted glass funnel or a plug of Celite.
-
Rinse: Wash the resin cake with DCM to recover entrained product.
| Parameter | Specification |
| Resin Type | PS-Isocyanate or PS-Benzaldehyde |
| Equivalents | 2.0 - 4.0 eq vs. unreacted amine |
| Time | 2 - 12 Hours |
| Pros | No workup, neutral pH, mild conditions |
| Cons | Higher cost, slower than extraction |
Method B: The "Blue-Check" Acidic Extraction
Best for: Acid-stable products, large-scale reactions (>5g), and removing trace amines efficiently.[1]
The "Blue-Check" Trick: Allylamine is water-soluble, but its partition coefficient favors the organic layer if the pH is basic.[1] By using Copper(II) Sulfate (CuSO₄) , you complex the amine (turning the aqueous layer deep blue/purple), providing a visual indicator of removal.
Protocol:
-
Dilution: Dilute reaction mixture with a non-miscible organic solvent (Ethyl Acetate or DCM).
-
First Wash: Wash with 10% Citric Acid (aq) .
-
Why Citric? It buffers around pH 3–4, which protonates allylamine (
) into the water-soluble ammonium salt without being strong enough to degrade most Michael adducts (unlike HCl).[1]
-
-
The "Blue Check" (Optional but Recommended):
-
Final Wash: Brine wash to remove residual copper/acid.
-
Dry & Concentrate: Dry over Na₂SO₄ and concentrate.
Scientific Rationale:
The protonation of allylamine (
Method C: Azeotropic Co-Evaporation
Best for: Neutral, thermally stable products where chemical waste must be minimized.
Mechanism: Allylamine (
Protocol:
-
Solvent Addition: Add Ethanol or Toluene (10x volume relative to crude).
-
Vacuum Setup: Set rotary evaporator bath to 30–35°C (Do not exceed 40°C).
-
Process: Evaporate to dryness.
-
Repeat: Repeat the process 2–3 times. The co-solvent acts as a carrier gas at the molecular level, sweeping the volatile amine out of the viscous crude oil.
Troubleshooting & FAQs
Q1: I used Method B (Acid Wash), but my product yield dropped significantly. What happened?
-
Diagnosis: Your Michael adduct likely underwent hydrolysis or a Retro-Michael reaction.[1][4]
-
Explanation: Strong acids can catalyze the reversal of Michael additions.
-
Fix: Switch to Method A (Resins) or use a buffered wash like Ammonium Chloride (sat. aq.) instead of Citric Acid. Keep the extraction cold (0°C).
Q2: I see a "tailing" spot on my TLC even after workup. Is it allylamine?
-
Diagnosis: Likely yes. Primary amines interact strongly with the acidic silanols on silica gel plates, causing "streaking."
-
Verification: Dip the TLC in Ninhydrin . If the streak turns purple/red, it is allylamine.
-
Fix: Add 1% Triethylamine (TEA) to your TLC eluent to sharpen the amine spot. If it persists in the product, repeat Method C (Co-evaporation).
Q3: Can I just use high vacuum to pull it off?
-
Risk: While allylamine is volatile, it often hydrogen-bonds to Michael adducts (especially those with carbonyls/hydroxyls), effectively raising its boiling point. High vacuum for extended periods often leads to product degradation before the amine is fully removed. Azeotropic distillation (Method C) is far more effective than simple vacuum.
Q4: My product is also an amine (e.g., from a double-addition). How do I separate it from allylamine?
-
Challenge: You cannot use Acid Wash (Method B) as both will protonate.
-
Solution: Rely on Volatility Differences . The Michael adduct will have a significantly higher molecular weight and boiling point. Use Method C (Toluene azeotrope) rigorously. Alternatively, use Gel Permeation Chromatography (Sephadex LH-20) if the size difference is significant.[1]
References
-
PubChem. (n.d.). Allylamine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
University of Rochester. (n.d.). Not Voodoo: Workup Tricks - Removing Sticky Reagents. Retrieved from [Link]
-
Biotage. (n.d.). Strategies for Work-up and Purification: Scavenging Resins. Retrieved from [Link] (General reference for ISOLUTE® scavenging protocols).
Sources
- 1. DE3606941A1 - METHOD FOR SEPARATING PRIMARY AND TERTIA AMINES BY AZEOTROPE DISTILLATION - Google Patents [patents.google.com]
- 2. advansix.com [advansix.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
Avoiding amide hydrolysis during workup of propanamide derivatives
A-101: Troubleshooting & Preventing Amide Hydrolysis During Aqueous Workup
Introduction
For researchers in synthetic and medicinal chemistry, the amide bond is a cornerstone of molecular design. However, its stability can be a double-edged sword. While robust, the amide bond is susceptible to hydrolysis under certain conditions, a fact that can become painfully apparent during reaction workup. This guide provides in-depth, practical solutions for scientists encountering unwanted hydrolysis of their propanamide derivatives during purification. We will explore the "why" behind the hydrolysis and offer field-tested protocols to ensure the integrity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant hydrolysis of my propanamide derivative to the corresponding carboxylic acid and amine during my aqueous workup. What are the likely causes?
A1: Amide hydrolysis during workup is almost always a result of exposing the amide to conditions that are too acidic or too basic, especially with prolonged contact time or at elevated temperatures. Amides are generally stable at neutral pH but their rate of hydrolysis is catalyzed by both acid and base.[1][2]
-
Acid-Catalyzed Hydrolysis: If your reaction was run under acidic conditions, or if you are using an acidic wash (e.g., 1N HCl) to remove basic impurities, you are creating an environment ripe for hydrolysis. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3][4]
-
Base-Promoted Hydrolysis: Conversely, quenching a reaction with a strong base (e.g., NaOH, KOH) or using a strong basic wash to remove acidic impurities can lead to saponification-like hydrolysis.[5] Hydroxide ions are potent nucleophiles that can directly attack the amide carbonyl.[3] This reaction is technically "base-promoted" because a full equivalent of base is consumed to deprotonate the resulting carboxylic acid, driving the reaction to completion.[5]
The stability of amides is significantly pH-dependent, with maximum stability generally found in the pH range of 3-6.[6] Any deviation into strongly acidic or basic territory, even for short periods during an extraction, can lead to unwanted product loss.
Understanding the Mechanisms of Hydrolysis
A clear understanding of the hydrolysis mechanisms is critical for designing a robust workup protocol. The following diagrams illustrate the pathways for both acid- and base-catalyzed hydrolysis.
Acid-Catalyzed Hydrolysis
Caption: Acid-catalyzed hydrolysis of a propanamide derivative.
Base-Promoted Hydrolysis
Caption: Base-promoted hydrolysis of a propanamide derivative.
Troubleshooting Guide & Recommended Protocols
Q2: My reaction requires quenching of a strong acid/base. How can I neutralize the reaction mixture without hydrolyzing my propanamide product?
A2: The key is to use a mild neutralizing agent and to control the temperature. Abrupt and significant pH swings are detrimental.
| Parameter | Recommended Range | Rationale |
| pH of Aqueous Wash | 7.0 - 8.0 | Amides exhibit maximal stability at a near-neutral pH.[6] Strongly acidic (pH < 3) or basic (pH > 11) conditions markedly accelerate hydrolysis. A slightly basic pH ensures the neutralization of any residual acid catalyst from the reaction. |
| Temperature | 0 - 5 °C (Ice Bath) | Hydrolysis is a chemical reaction whose rate is temperature-dependent.[7] Performing the workup at reduced temperatures significantly slows the kinetics of both acid- and base-catalyzed hydrolysis. |
Protocol for Neutralization:
-
Pre-cool: Before quenching, cool the reaction vessel in an ice-water bath.
-
Dilute: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) that is also cold.
-
Slow Addition: Slowly add a cold, saturated solution of sodium bicarbonate (NaHCO₃).[8][9] This mild base will neutralize strong acids without causing a drastic increase in pH that could initiate base-promoted hydrolysis.[8] The evolution of CO₂ gas is a visual indicator of neutralization.[7] Add the bicarbonate solution until gas evolution ceases.
-
Avoid Strong Bases: Do not use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for neutralization, as they can significantly increase the rate of amide hydrolysis.[8]
Q3: I need to remove acidic or basic impurities. What are the safest washing solutions to use?
A3: Standard aqueous washes with strong acids and bases should be replaced with milder, buffered alternatives.
| Impurity Type | Standard (High-Risk) Wash | Recommended (Low-Risk) Wash | Rationale |
| Basic Impurities | 1M HCl | Cold, dilute (e.g., 1M) citric acid solution or saturated ammonium chloride (NH₄Cl) | These mildly acidic solutions can protonate and extract common organic bases (like residual amines) without drastically lowering the pH of the bulk solution. |
| Acidic Impurities | 1M NaOH | Cold, saturated sodium bicarbonate (NaHCO₃) solution | As mentioned, NaHCO₃ is a weak base that effectively removes acidic impurities (like unreacted carboxylic acids) while keeping the pH in a safer range for the amide.[8][9] |
Experimental Workflow: Hydrolysis-Averse Aqueous Workup
Caption: Recommended workflow for minimizing amide hydrolysis during workup.
Q4: My propanamide derivative is particularly sensitive to hydrolysis, even with mild aqueous washes. Are there non-aqueous workup alternatives?
A4: Yes. For extremely labile amides, avoiding an aqueous workup altogether is the best strategy. Solid-phase extraction and non-aqueous solvent washes are excellent alternatives.
Solid-Phase Workup Protocol:
For amides synthesized from carboxylic acids and amines using coupling reagents, a solid-phase workup can be highly effective.[10][11][12]
-
Dilute: After the reaction is complete, dilute the mixture with an appropriate organic solvent.
-
Filter: Pass the solution through a plug of silica gel. This will retain polar impurities, such as excess coupling agents and their byproducts.
-
Elute: Wash the silica plug with additional solvent to ensure complete recovery of the less polar amide product.
-
Concentrate: Combine the filtrates and evaporate the solvent to yield the purified amide.
This method is particularly advantageous as it avoids both aqueous conditions and the need for chromatography in many cases.[10][11][12]
Final Checklist for Preventing Amide Hydrolysis
-
Temperature Control: Always perform aqueous washes at low temperatures (0-5 °C).
-
pH Management: Use mild acidic/basic washes (citric acid, NaHCO₃) instead of strong acids/bases (HCl, NaOH).
-
Minimize Contact Time: Perform extractions and washes efficiently to reduce the time your compound is in contact with the aqueous phase.[7]
-
Consider Non-Aqueous Options: For highly sensitive substrates, employ solid-phase extraction or other non-aqueous purification techniques.[10][11][12]
-
Proper Drying: After the final wash, ensure the organic layer is thoroughly dried with an anhydrous salt like sodium sulfate (Na₂SO₄) to remove all traces of water before solvent evaporation.[7]
By understanding the chemical principles of amide hydrolysis and implementing these carefully designed workup protocols, you can significantly improve the yield and purity of your propanamide derivatives.
References
-
University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]
-
Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]
- Guthrie, J. P. (2018). On the hydrolysis mechanisms of amides and peptides. Can. J. Chem., 96(5), 410-418.
- Wang, D., & Lipalo, A. (2000). Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis. Journal of Pharmaceutical Sciences, 89(9), 1199-1208.
- Muñoz, V., & Serrano, L. (1995). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. Protein Science, 4(9), 1782-1791.
- Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523.
- Goode, S. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis.
- Tao, W., et al. (2021). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. Polymers, 13(4), 586.
-
Quora. (2019, March 6). Why are amides resist hydrolysis in plain water? Retrieved from [Link]
- Gerber, R. B., & Grote, D. (2018). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Physical Chemistry Chemical Physics, 20(29), 19575-19585.
-
Organic Synthesis. (n.d.). Hydrolysis of Amide. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
-
Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Retrieved from [Link]
-
Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central. Retrieved from [Link]
Sources
- 1. uregina.ca [uregina.ca]
- 2. quora.com [quora.com]
- 3. Amides can be hydrolysed under acidic or basic conditions too [ns1.almerja.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 10. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Allylation: A Technical Guide to Separating Mono- and Bis-Allylated Byproducts
For Immediate Release
[City, State] – February 14, 2026 – In the intricate world of synthetic chemistry, the controlled allylation of substrates is a cornerstone reaction. However, achieving perfect selectivity between mono- and bis-allylated products remains a significant challenge. This technical support guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of separating these often-elusive byproducts. As Senior Application Scientists, we offer not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory.
Understanding the Challenge: The Genesis of a Mixture
Allylation reactions, while powerful, can be indiscriminate. The initial mono-allylated product, still possessing a reactive site, can compete with the starting material for the allylating agent. This competition leads to the formation of the bis-allylated byproduct, creating a purification challenge due to the often-similar physicochemical properties of the mono- and bis-adducts.
Caption: Formation of mono- and bis-allylated products.
Frequently Asked Questions (FAQs)
Q1: My TLC plate shows co-eluting spots for my mono- and bis-allylated products. What is my first step?
A1: Co-elution on a standard silica gel TLC plate is a common issue. Before proceeding to large-scale purification, systematic solvent screening is crucial. The goal is to exploit subtle differences in polarity.[1] Begin with a binary solvent system, typically a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2][3] Methodically vary the ratio of these solvents. If separation is still not achieved, consider introducing a third solvent with intermediate polarity, such as dichloromethane, or a small amount of a very polar solvent like methanol.[1][3] For basic compounds, adding a small percentage of triethylamine (0.1-1%) to the mobile phase can neutralize acidic sites on the silica gel and improve resolution.[2]
Q2: I've tried numerous solvent systems for flash chromatography with no success. Are there alternative stationary phases I should consider?
A2: Absolutely. If silica gel fails to provide adequate separation, alternative stationary phases can be highly effective.[1] Consider these options:
-
Alumina (Al₂O₃): Available in neutral, acidic, or basic forms, alumina offers a different selectivity profile compared to silica.[1] Basic alumina can be particularly useful for separating acid-sensitive compounds or basic amines.
-
Reverse-Phase Silica (C18 or C8): In reverse-phase chromatography, the stationary phase is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This is an excellent option if your compounds are non-polar.[4]
-
Florisil® or other polar sorbents: These can offer unique selectivities for certain classes of compounds.
Q3: My product mixture is an oil, and recrystallization seems impossible. What are my options?
A3: While challenging, recrystallizing oils or low-melting solids is not impossible.[5][6] The key is to find a solvent system where the desired mono-allylated product has significantly lower solubility at colder temperatures than the bis-allylated byproduct. This may involve screening a wide range of solvents or, more commonly, using a binary solvent system.[7] One solvent should be a good solvent for your mixture, and the other should be a poor solvent. Dissolve the oil in a minimal amount of the good solvent at an elevated temperature, then slowly add the poor solvent until the solution becomes turbid. Gentle warming to redissolve the precipitate followed by slow cooling can induce crystallization.[7] If this fails, chromatographic methods remain the most reliable approach.
Troubleshooting Guides: A Deeper Dive
Challenge 1: Poor Resolution in Flash Column Chromatography
When TLC indicates a marginal separation, translating this to a successful column purification requires careful optimization.
Root Cause Analysis:
-
Insufficient Difference in Polarity: The mono- and bis-allylated products have very similar polarities. The addition of a second allyl group may not significantly alter the molecule's overall polarity, leading to overlapping elution profiles.
-
Column Overloading: Loading too much crude material onto the column can lead to band broadening and poor separation.
-
Improper Solvent System: The chosen solvent system may not be optimal for resolving the two compounds.
Solutions:
-
Optimize the Mobile Phase:
-
Employ a Shallow Gradient: Instead of a steep gradient, a shallow gradient of the polar solvent can enhance separation.
-
Isocratic Elution: If the Rf values are very close, an isocratic elution (a constant solvent mixture) may provide better resolution, albeit with longer run times.
-
-
Adjust the Stationary Phase:
-
Finer Mesh Silica: Using silica gel with a smaller particle size can increase the surface area and improve separation efficiency.
-
-
Sample Loading Technique:
-
Dry Loading: Dissolve the crude mixture in a minimal amount of a strong solvent, adsorb it onto a small amount of silica gel, and then load the dry powder onto the column. This often results in sharper bands.
-
Caption: Decision workflow for separating allylation byproducts.
Challenge 2: Inseparable Regioisomers
In some cases, allylation can occur at different positions on the molecule, leading to regioisomers that are notoriously difficult to separate due to their nearly identical physical properties.[8][9]
Root Cause Analysis:
-
Similar Steric and Electronic Environments: The different positions of allylation may not significantly alter the molecule's shape or polarity.
-
Lack of a "Handle" for Separation: The isomers may lack functional groups that can be exploited for differential interactions with the stationary phase.
Solutions:
-
Derivative Formation:
-
Temporarily convert the mixture of isomers into derivatives that have more distinct physical properties.[1] For example, if a hydroxyl group is present, it could be acylated. The resulting esters may be more amenable to separation. After purification, the protecting group can be removed.
-
-
Advanced Chromatographic Techniques:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Offers significantly higher resolving power than flash chromatography.[10] Both normal-phase and reverse-phase HPLC can be explored.
-
Supercritical Fluid Chromatography (SFC): This technique uses supercritical CO₂ as the mobile phase and is particularly effective for separating isomers and chiral compounds.[11][12][13][14] It is often considered a "greener" alternative to HPLC.[13]
-
-
Chelation-Controlled Synthesis:
Experimental Protocols
Protocol 1: Systematic Solvent Screening using Thin-Layer Chromatography (TLC)
-
Prepare stock solutions of your crude product mixture in a volatile solvent (e.g., dichloromethane).
-
Spot the mixture onto several TLC plates.
-
Prepare a series of developing chambers with different solvent systems. Start with a 95:5 mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) and incrementally increase the polarity (e.g., 90:10, 85:15, etc.).[2][20]
-
Develop the plates and visualize the spots under a UV lamp and/or by staining.
-
The ideal solvent system will show a clear separation between the mono- and bis-allylated products, with the mono-allylated product typically having a higher Rf value (less polar). Aim for an Rf of the desired product between 0.2 and 0.4 for optimal column chromatography separation.[20]
Protocol 2: Flash Column Chromatography with a Shallow Gradient
-
Pack a glass column with silica gel, ensuring it is well-compacted.
-
Equilibrate the column with the initial, less polar solvent system identified from your TLC screen.
-
Load your sample onto the column using the dry loading method described previously.
-
Begin eluting the column with the initial solvent system, collecting fractions.
-
Gradually and slowly increase the percentage of the more polar solvent. For example, increase the polar solvent by 1-2% every 50-100 mL of elution.
-
Monitor the fractions by TLC to identify those containing the pure mono-allylated product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
| Technique | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate | Scalable, relatively inexpensive | Lower resolution |
| Flash Chromatography | Alumina | Hexane/Dichloromethane | Different selectivity | Can be more reactive |
| Reverse-Phase Flash | C18 Silica | Water/Acetonitrile | Good for non-polar compounds | Requires different solvents |
| Prep-HPLC | Silica or C18 | Varies | High resolution | Lower capacity, more expensive |
| SFC | Chiral or Achiral | Supercritical CO₂/Modifier | Excellent for isomers, "green" | Requires specialized equipment |
Concluding Remarks
The separation of mono- and bis-allylation byproducts is a common yet solvable challenge in organic synthesis. A systematic and logical approach, beginning with thorough TLC analysis and progressing to more advanced techniques when necessary, will ultimately lead to the isolation of your desired product. Remember that understanding the underlying principles of chromatography and crystallization is your most powerful tool in the laboratory.
References
-
The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis - OMICS International. (2022). Retrieved from [Link]
-
Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte - PubMed. (2021). Retrieved from [Link]
-
Flash Chromatography Basics | Sorbent Technologies, Inc. (n.d.). Retrieved from [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. (2024). Retrieved from [Link]
-
Solvent Systems for Flash Column Chromatography. (n.d.). Retrieved from [Link]
-
Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography - Shimadzu. (n.d.). Retrieved from [Link]
-
Improved Efficiency of Isomer Preparative Operations by Supercritical Fluid Chromatography with Stacked Injection | LabRulez LCMS. (n.d.). Retrieved from [Link]
-
Chromatographic separation of TAG regioisomers typical of... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Chemical Separations. (n.d.). Retrieved from [Link]
-
Successful Flash Chromatography - King Group. (n.d.). Retrieved from [Link]
-
Chelation enables selectivity control in enantioconvergent Suzuki–Miyaura cross-couplings on acyclic allylic systems - PMC. (2024). Retrieved from [Link]
-
Which sample solvents work best with normal-phase flash column chromatography? (2023). Retrieved from [Link]
-
Chelation-assisted substrate-controlled asymmetric lithiation-allylboration of chiral carbamate 1,2,4-butanetriol acetonide - PubMed. (2015). Retrieved from [Link]
-
How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? | ResearchGate. (2016). Retrieved from [Link]
-
Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
recrystallization.pdf. (n.d.). Retrieved from [Link]
- CN100360534C - Separation of regioisomers of metal phthalocyanines - Google Patents. (n.d.).
-
Flexi answers - How can an oil be recrystallized? | CK-12 Foundation. (n.d.). Retrieved from [Link]
-
Chelate selectivity in chelation-controlled allylations. A new synthesis of castanospermine and other bioactive indolizidine alkaloids | The Journal of Organic Chemistry - ACS Publications. (1987). Retrieved from [Link]
-
Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. : r/OrganicChemistry - Reddit. (2021). Retrieved from [Link]
-
Recrystallization-1.pdf. (n.d.). Retrieved from [Link]
-
Chelation-Assisted Substrate-Controlled Asymmetric Lithiation-Allylboration of Chiral Carbamate 1,2,4-Butanetriol Acetonide - MDPI. (n.d.). Retrieved from [Link]
-
How do you separate compounds that are very similar? : r/OrganicChemistry - Reddit. (2023). Retrieved from [Link]
-
Chelation-Assisted Substrate-Controlled Asymmetric Lithiation-Allylboration of Chiral Carbamate 1,2,4-Butanetriol Acetonide - ResearchGate. (2025). Retrieved from [Link]
-
How can I modify my flash chromatography method to separate chemically similar compounds? | Biotage. (2023). Retrieved from [Link]
-
recrystallization, filtration and melting point. (n.d.). Retrieved from [Link]
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- 3. Chromatography [chem.rochester.edu]
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- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
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- 10. CN100360534C - Separation of regioisomers of metal phthalocyanines - Google Patents [patents.google.com]
- 11. omicsonline.org [omicsonline.org]
- 12. Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selvita.com [selvita.com]
- 14. Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. Chelation enables selectivity control in enantioconvergent Suzuki–Miyaura cross-couplings on acyclic allylic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chelation-assisted substrate-controlled asymmetric lithiation-allylboration of chiral carbamate 1,2,4-butanetriol acetonide - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. sorbtech.com [sorbtech.com]
Minimizing retro-Michael reaction in beta-amino acid derivatives
A Guide to Minimizing the Retro-Michael Reaction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with β-amino acid derivatives. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the mitigation of the retro-Michael reaction, a common challenge in the synthesis and handling of these valuable compounds. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.
Understanding the Challenge: The Reversible Nature of the Aza-Michael Addition
The synthesis of β-amino acid derivatives often relies on the aza-Michael addition, where an amine nucleophile adds to an α,β-unsaturated carbonyl compound.[1][2] However, this reaction is often reversible under certain conditions, leading to the decomposition of the desired β-amino acid derivative back to its starting materials. This reverse reaction is known as the retro-aza-Michael reaction.[3][4]
The equilibrium between the forward (aza-Michael) and reverse (retro-aza-Michael) reactions is influenced by several factors, including temperature, pH, solvent, and the electronic properties of the substrates.[3][5] Understanding and controlling these factors is paramount to maximizing the yield and stability of your β-amino acid derivatives.
Caption: The equilibrium between the aza-Michael addition and the retro-aza-Michael reaction.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and handling of β-amino acid derivatives, with a focus on mitigating the retro-Michael reaction.
Problem 1: Low Yield of β-Amino Acid Derivative During Synthesis
Q: I am performing an aza-Michael addition to synthesize a β-amino acid ester, but my yields are consistently low. What could be the cause and how can I improve it?
A: Low yields in aza-Michael additions for β-amino acid synthesis are frequently due to an unfavorable equilibrium that favors the starting materials (i.e., the retro-aza-Michael reaction is significant). Here’s a systematic approach to troubleshoot this issue:
1. Re-evaluate Your Reaction Conditions:
-
Temperature: While higher temperatures can increase the initial reaction rate, they can also favor the retro-Michael reaction, which is often entropically favored.[3] If you are running your reaction at elevated temperatures, try lowering it. For some lipase-catalyzed Michael additions, an optimal temperature of 35°C has been reported, with higher temperatures leading to decreased yield.[5]
-
Solvent: The choice of solvent can influence the stability of the product. Polar solvents can promote the Michael addition of aromatic amines.[5] Experiment with a range of aprotic and protic solvents to find the optimal medium for your specific substrates. Solvent-free conditions have also been shown to be effective in some cases.[6][7]
-
Base/Catalyst: The type and amount of base or catalyst are critical. While a base is often necessary to deprotonate the amine nucleophile, an excess of a strong base can promote the retro-Michael reaction. Consider using milder bases or catalytic systems. Several catalysts have been developed to promote the aza-Michael reaction, including ceric ammonium nitrate, copper(0) on cellulose, and various organocatalysts.[8][9][10] These can help drive the reaction to completion under milder conditions.
2. Consider the Electronic Properties of Your Substrates:
-
Michael Acceptor: Electron-withdrawing groups on the α,β-unsaturated carbonyl compound make it a better Michael acceptor and can favor the forward reaction.
-
Amine Nucleophile: The nucleophilicity of the amine is crucial. Electron-donating groups on the amine increase its nucleophilicity and can lead to higher yields in enzymatic Michael additions.[5]
3. Employ Protecting Groups:
-
Protecting the amine nucleophile with a suitable group (e.g., Boc, Cbz) can prevent side reactions and, in some cases, influence the stereochemical outcome of the addition.[11][12][13] The protecting group can be removed in a subsequent step.
| Parameter | Recommendation for Minimizing Retro-Michael Reaction | Rationale |
| Temperature | Lower the reaction temperature. | The retro-Michael reaction is often entropically favored at higher temperatures.[3] |
| Base | Use a stoichiometric amount of a mild base or a catalytic amount of a stronger base. | Excess strong base can promote the elimination reaction. |
| Catalyst | Employ a catalyst known to promote irreversible or highly favorable aza-Michael additions (e.g., certain Lewis acids or organocatalysts). | Catalysts can lower the activation energy of the forward reaction more than the reverse reaction.[8][9] |
| Solvent | Screen a variety of solvents, including polar aprotic and solvent-free conditions. | The solvent can affect the stability of the reactants and products differently.[5][7] |
Problem 2: Decomposition of Purified β-Amino Acid Derivative During Storage or Subsequent Reactions
Q: My purified β-amino acid derivative appears to be degrading over time, or when I try to use it in a subsequent reaction. How can I improve its stability?
A: The decomposition of a purified β-amino acid derivative is often a result of the retro-Michael reaction being triggered by the storage or reaction conditions. Here are some strategies to enhance stability:
1. pH Control:
-
The stability of β-amino acid derivatives can be highly pH-dependent. Acidic conditions can protonate the β-amino group, which can favor the retro-aza-Michael reaction.[4] Conversely, strongly basic conditions can also promote elimination. It is crucial to store your compound in a pH-buffered solution or as a solid, and to carefully control the pH of subsequent reaction mixtures. The optimal pH for stability will be compound-specific and may require some empirical determination.
2. Protecting Group Strategy:
-
If the β-amino group is unprotected, consider protecting it with a stable group like Boc or Cbz.[11][12] This will prevent protonation of the amine and can significantly inhibit the retro-Michael reaction. The choice of protecting group should be orthogonal to any other planned transformations.
3. Storage Conditions:
-
Store your β-amino acid derivative at low temperatures (e.g., -20°C or -80°C) to minimize thermal decomposition.
-
Store the compound as a dry solid whenever possible, as solvents can facilitate the retro-Michael reaction. If a solution is necessary, use a non-polar, aprotic solvent and store it under an inert atmosphere (e.g., argon or nitrogen).
Experimental Protocol: Boc Protection of a β-Amino Acid Ester
This protocol provides a general procedure for the protection of the amino group of a β-amino acid ester to enhance its stability.
Materials:
-
β-Amino acid ester
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve the β-amino acid ester (1 equivalent) in DCM or THF in a round-bottom flask.
-
Add TEA or DIPEA (1.1 to 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Add a solution of (Boc)₂O (1.1 equivalents) in the same solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, quench it by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic driving force for the retro-Michael reaction?
A1: The retro-Michael reaction is essentially an elimination reaction. The driving force is often the formation of thermodynamically stable products, such as a conjugated α,β-unsaturated system and a stable amine. The reaction is often favored at higher temperatures due to an increase in entropy.[3]
Q2: Are β-amino amides more or less stable to retro-Michael reaction than β-amino esters?
A2: Generally, β-amino amides are considered to be more stable and less prone to hydrolysis than their corresponding β-amino ester counterparts.[14] This increased stability can also extend to a greater resistance to the retro-Michael reaction under certain conditions.
Q3: Can I use spectroscopic methods to monitor the retro-Michael reaction?
A3: Yes, several spectroscopic techniques can be used to monitor the progress of a retro-Michael reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to follow the disappearance of the β-amino acid derivative and the appearance of the starting amine and α,β-unsaturated compound by integrating the respective signals.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the β-amino acid derivative and its degradation products over time, providing kinetic data.[15]
-
Mass Spectrometry (MS): Mass spectrometry can be used to identify the products of the retro-Michael reaction and to monitor the disappearance of the parent compound.[16]
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. jetir.org [jetir.org]
- 3. raco.cat [raco.cat]
- 4. researchgate.net [researchgate.net]
- 5. Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. A facile synthesis of β-amino carbonyl compounds through an aza-Michael addition reaction under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Ceric Ammonium Nitrate Catalyzed aza-Michael Addition of Aliphatic Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles in Water [organic-chemistry.org]
- 9. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
- 10. BJOC - Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides [beilstein-journals.org]
- 11. scispace.com [scispace.com]
- 12. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. β-Amino amide based covalent adaptable networks with high dimensional stability - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 16. β-Amino Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
Technical Comparison Guide: Mass Spectrometry Fragmentation of 3-(Allylamino)-N-ethylpropanamide
Executive Summary
This guide provides an in-depth comparative analysis of the mass spectrometry (MS) fragmentation patterns of 3-(Allylamino)-N-ethylpropanamide (MW: 156.23 g/mol ). As a
For researchers in drug development and impurity profiling, distinguishing between the soft ionization (ESI-MS/MS) and hard ionization (EI-MS) pathways is critical. This guide demonstrates that while EI-MS favors radical-induced Retro-Michael decomposition , ESI-CID favors charge-remote fragmentation and amide bond hydrolysis .
The Molecule at a Glance
-
IUPAC Name: 3-(prop-2-en-1-ylamino)-N-ethylpropanamide
-
Molecular Formula:
-
Exact Mass: 156.1263
-
Key Functional Groups: Secondary amine (allylic), Secondary amide,
-amino carbonyl linker.
Comparative Analysis: ESI-CID vs. EI-MS
The choice of ionization technique fundamentally alters the structural information obtained. The table below contrasts the performance of Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) against Electron Impact (EI).
Table 1: Performance & Data Comparison
| Feature | Method A: LC-ESI-QTOF (CID) | Method B: GC-EI-MS (70 eV) |
| Precursor Ion | ||
| Dominant Mechanism | Charge-Directed Cleavage Protonation localizes on the secondary amine; fragmentation is driven by proton transfers. | Retro-Michael Decomposition Radical instability at the |
| Low-Mass Region | Clean High mass cutoff usually removes solvent noise; distinct immonium ions visible. | Complex Crowded with hydrocarbon fragments ( |
| Structural Specificity | High (Isomer Differentiation) MS/MS allows isolation of the parent, confirming the link between the allyl and ethylamide ends. | Moderate In-source fragmentation can be so complete that the molecular ion ( |
| Detection Limit | pg/mL range (High Sensitivity) | ng/mL range (Moderate Sensitivity) |
Deep Dive: Fragmentation Pathways
Electron Impact (EI) - The Radical Pathway
In EI (70 eV), the molecule forms a radical cation. The presence of the nitrogen atom beta to the carbonyl triggers a characteristic Retro-Michael fragmentation. This is the "fingerprint" reaction for
Mechanism:
-
Ionization occurs at the secondary amine nitrogen (lowest IP).
-
Homolytic cleavage of the
bond occurs.[1] -
Result: Formation of a neutral N-ethylacrylamide and a charged allylamine radical, or vice versa.
Diagnostic Ions (EI):
-
m/z 156: Molecular Ion (
) - typically weak. -
m/z 84: Loss of N-ethyl mono-amide radical (Major cleavage).
-
m/z 70:
-cleavage of the amine ( ). -
m/z 41: Allyl cation (
).
ESI-CID - The Proton Pathway
In ESI, the molecule is protonated (
Mechanism:
-
Amide Cleavage (b/y ions): The amide bond is labile under CID.
-
b-ion equivalent:
(m/z 112 ). This corresponds to the loss of ethylamine (neutral, 45 Da).
-
-
Amine Loss:
-
Cleavage of the C-N bond at the allyl group.
-
Loss of Allylamine (neutral, 57 Da)
(m/z 100 ).
-
Visualization of Pathways
The following diagrams illustrate the divergent pathways. The first details the ESI-CID fragmentation tree, while the second visualizes the Retro-Michael decomposition dominant in EI.
Diagram 1: ESI-CID Fragmentation Tree (Even-Electron)
Caption: ESI-CID fragmentation of this compound. The primary pathway involves amide bond rupture yielding the m/z 112 acylium ion.
Diagram 2: EI Retro-Michael Decomposition (Odd-Electron)
Caption: The Retro-Michael pathway dominant in EI-MS. The instability of the
Experimental Protocols
To ensure reproducibility, the following protocols are recommended for characterizing this compound.
Protocol A: High-Resolution LC-MS/MS (ESI)
Best for: Impurity identification in aqueous synthesis mixtures.
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid).
-
Dilute to 1 µg/mL for direct infusion or LC injection.
-
-
LC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
-
MS Parameters (Q-TOF):
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3500 V.
-
Fragmentor: 135 V.
-
Collision Energy (CE): Ramp 10–40 eV. Note: m/z 112 appears optimally at ~20 eV.
-
Protocol B: GC-MS (EI)
Best for: Volatile impurity profiling and library matching.
-
Sample Preparation:
-
Dissolve 1 mg sample in 1 mL Dichloromethane (DCM) or Ethyl Acetate.
-
Optional Derivatization: Not strictly required, but MSTFA derivatization of the secondary amine can improve peak shape and molecular ion stability.
-
-
GC Conditions:
-
Column: HP-5ms or DB-5 (30m x 0.25mm x 0.25µm).
-
Inlet Temp: 250°C (Split 20:1).
-
Oven: 60°C (hold 1 min)
20°C/min 280°C.
-
-
MS Parameters:
-
Source: Electron Impact (70 eV).[2]
-
Scan Range: m/z 35–300.
-
Solvent Delay: 3.0 min.
-
References
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text defining -cleavage and McLafferty rearrangements).
-
Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted amides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.
-
RSC Publishing. (2018). "Fragmentation pattern of amides by EI and HRESI: study of protonation sites." RSC Advances.
-
JoVE Science Education Database. (2024). "Mass Spectrometry: Amine Fragmentation." Journal of Visualized Experiments.
-
NIST Mass Spectrometry Data Center. "Standard Reference Data for Beta-Amino Carbonyls."
Sources
Elemental Analysis & Purity Validation for C8H16N2O Derivatives
A Comparative Technical Guide for Pharmaceutical Intermediates
Executive Summary
In pharmaceutical development, the validation of small molecule intermediates such as C8H16N2O (e.g., N-[3-(dimethylamino)propyl]acrylamide or substituted ureas) is a critical quality gate. While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to establish bulk purity—a requirement for accurate biological assay dosing.
This guide provides a rigorous framework for calculating, executing, and interpreting Elemental Analysis (EA) for C8H16N2O derivatives. It contrasts the classical combustion method (CHN) with modern Quantitative NMR (qNMR) techniques, offering a decision matrix based on the physicochemical properties of the analyte (specifically hygroscopicity, a common trait in amino-amides).
Theoretical Framework: The C8H16N2O Standard
Before experimental validation, the theoretical baseline must be established. The following calculation uses IUPAC standard atomic weights.
Target Formula: C
Step-by-Step Calculation
-
Carbon (C):
g/mol -
Hydrogen (H):
g/mol -
Nitrogen (N):
g/mol -
Oxygen (O):
g/mol -
Total Mass:
g/mol
Theoretical Composition (Acceptance Criteria)
To meet Journal of Medicinal Chemistry and ICH purity standards, experimental values must fall within
| Element | Mass Contribution | Theoretical % | Acceptable Range ( |
| Carbon | 96.088 | 61.50% | 61.10% – 61.90% |
| Hydrogen | 16.128 | 10.32% | 9.92% – 10.72% |
| Nitrogen | 28.014 | 17.93% | 17.53% – 18.33% |
| Oxygen | 15.999 | 10.24% | Calculated by difference |
Comparative Methodology: CHN vs. HRMS vs. qNMR
The choice of method depends on the sample's physical state and hygroscopicity. C8H16N2O derivatives often contain tertiary amines, making them prone to hydrate formation, which complicates standard combustion analysis.
Method Performance Matrix
| Feature | Combustion Analysis (CHN) | HRMS (ESI-TOF) | Quantitative NMR (qNMR) |
| Primary Output | Bulk Purity (% w/w) | Molecular Formula ID | Purity (% w/w) & Structure |
| Sample Req. | 2–5 mg (Destructive) | <1 mg (Non-destructive) | 5–10 mg (Non-destructive) |
| Precision | < 3 ppm mass error | ||
| Blind Spots | Inorganic salts, trapped water | Bulk impurities, salts | Paramagnetic impurities |
| Best For | Final Compounds (Solids) | Identity Confirmation | Hygroscopic Oils / Solvates |
Decision Logic for C8H16N2O Analysis
The following diagram outlines the logical workflow for selecting the correct validation method, specifically addressing the hygroscopic nature of amino-amide derivatives.
Figure 1: Decision matrix for selecting purity validation methods based on physical state and hygroscopicity.
Experimental Protocols
Protocol A: Handling Hygroscopic C8H16N2O for CHN Analysis
Challenge: Derivatives like N-[3-(dimethylamino)propyl]acrylamide readily absorb atmospheric moisture, inflating %H and decreasing %C/%N values.
-
Preparation: Place 10–20 mg of sample in a pre-weighed vial.
-
Drying (Crucial Step):
-
Insert vial into a drying pistol (Abderhalden) or vacuum oven.
-
Desiccant: Fresh Phosphorus Pentoxide (
). -
Conditions: 40–60°C under high vacuum (<0.1 mbar) for 12–24 hours.
-
Note: Avoid temperatures >80°C to prevent polymerization of acrylamide moieties.
-
-
Sealing: If using a commercial service, seal the vial under Argon/Nitrogen immediately after breaking vacuum.
-
Combustion: Ensure the analyzer uses a dynamic flash combustion (
C) to fully oxidize the tertiary amine.
Protocol B: qNMR Validation (The Alternative)
Context: Use this when the sample is an oil or fails CHN due to solvent trapping.
-
Internal Standard (IS): Select a certified standard (e.g., Maleic Acid or Dimethyl Sulfone ). The IS must have non-overlapping signals with the C8H16N2O alkyl chain.
-
Solvent: Deuterated DMSO (
) is preferred for solubility and separating water peaks. -
Acquisition Parameters:
-
Relaxation Delay (
): (typically 30–60 seconds). -
Pulse Angle:
.[2] -
Scans: Sufficient for S/N > 250:1.
-
-
Calculation:
Data Analysis & Troubleshooting
When experimental results deviate from the theoretical C8H16N2O values, use the following logic to diagnose the impurity.
Figure 2: Diagnostic workflow for interpreting failed elemental analysis results.
Common Deviation Scenarios for C8H16N2O
-
The "Water" Effect:
-
The "Salt" Effect:
References
-
International Conference on Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities. European Medicines Agency.[5]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[6][7][8] Journal of Medicinal Chemistry, 57(22), 9220–9231.
-
United States Pharmacopeia (USP). General Chapter <233> Elemental Impurities—Procedures.
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 7. researchgate.net [researchgate.net]
- 8. J Med Chem statement on Chemical Purity - Mestrelab Resources [mestrelab.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Allylamino)-N-ethylpropanamide
This guide provides essential safety and handling protocols for 3-(Allylamino)-N-ethylpropanamide, a compound requiring meticulous attention to personal protective equipment (PPE) due to its chemical structure. The presence of both an amide and an allylamine functional group necessitates a conservative approach to safety, assuming hazards associated with both moieties. The allylamine group, in particular, is associated with significant toxicity and irritant properties.[1] This document is designed for researchers, scientists, and drug development professionals to foster a culture of safety and ensure procedural excellence.
Hazard Assessment: The "Why" Behind the "What"
Understanding the potential hazards of this compound is the cornerstone of appropriate PPE selection. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its toxicological profile from its constituent functional groups:
-
Allylamine Moiety: Allylamine and its derivatives are known to be highly toxic and corrosive.[1] They can be harmful if swallowed, inhaled, or in contact with skin.[2][3] Severe skin burns, serious eye damage, and respiratory irritation are primary concerns.[3][4][5] The vapors are often irritating and should not be inhaled.[6]
-
Amide Moiety: Amides, as a class, can cause skin and eye irritation.[7][8] Some amides may also cause allergic skin reactions or respiratory difficulties upon inhalation.[7]
Given these properties, this compound should be handled as a substance that is harmful, corrosive, and a potential sensitizer . All handling should be performed under the assumption that the compound can cause significant irritation or burns upon contact and may be toxic if absorbed through the skin or inhaled.
Core PPE Recommendations: Your Last Line of Defense
Engineering controls, such as a certified chemical fume hood, are the primary method for exposure prevention.[9][10] The following PPE recommendations should be considered the final barrier between you and the chemical.
Hand Protection
-
Glove Type: Nitrile or chloroprene gloves are recommended for handling this type of material.[9] For incidental contact (e.g., handling solutions in closed containers), a standard nitrile glove (minimum 0.1 mm thickness) is sufficient. For tasks with a higher risk of splashes or direct contact, double-gloving is a prudent measure. For prolonged contact or immersion, heavier-duty gloves such as butyl rubber (0.7 mm) or chloroprene rubber (0.5 mm) should be used.[11]
-
Protocol: Always inspect gloves for tears or punctures before use.[12] Remove and replace gloves immediately if they become contaminated. Wash your hands thoroughly with soap and water after removing gloves.[3][13]
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all work with this compound.[9]
-
Elevated Risk: When there is a splash hazard, such as during transfers of larger volumes or when heating the substance, safety goggles should be worn.[9] For significant splash risks, a full-face shield used in conjunction with safety goggles provides the most robust protection.[7][14]
Body Protection
-
A flame-resistant lab coat is essential.[9] For procedures involving larger quantities or a high likelihood of splashing, a chemical-resistant apron made of PVC or a similar material should be worn over the lab coat.[7] Protective, closed-toe footwear is required at all times in the laboratory.[7]
Respiratory Protection
-
Standard Operations: All handling of this compound, especially any procedure that could generate vapors or aerosols (e.g., heating, sonicating, vortexing), must be conducted in a certified chemical fume hood.[9][10] This is the primary means of respiratory protection.
-
In Case of Spills or Ventilation Failure: If engineering controls fail or in the event of a large spill, respiratory protection will be necessary. A full-face respirator with a combination organic vapor/particulate filter cartridge is recommended.[7][14] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.
Operational and Disposal Plans
PPE Donning and Doffing Protocol
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Put on your lab coat and any required apron.
-
Put on your safety glasses or goggles.
-
Put on your first pair of gloves.
-
If required, put on your second pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence:
-
Inspect: Before removal, inspect your outer gloves for any visible contamination.
-
Outer Gloves: If double-gloved, remove the outer pair by peeling one off from the cuff, turning it inside out, and holding it in the gloved hand. Slide a finger from the clean hand under the cuff of the remaining glove and peel it off over the first glove. Dispose of them immediately.[15]
-
Lab Coat/Apron: Remove your lab coat by rolling it away from your body, ensuring the contaminated exterior does not touch your inner clothing.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as above.
-
Eye/Face Protection: Remove your face shield or goggles last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal of Contaminated Materials
-
PPE and Labware: All disposable items that have come into contact with this compound, including gloves, pipette tips, and paper towels, must be treated as hazardous chemical waste.[16] They should be collected in a designated, sealed, and clearly labeled waste container.[5][7]
-
Liquid and Solid Waste: The chemical itself and any solutions containing it must be disposed of through your institution's hazardous waste management program.[17][18] Do not pour this chemical down the drain.[2] The waste must be placed in appropriate, sealed containers for disposal.[3][7]
Summary of PPE Recommendations
| Task / Risk Level | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Low Risk (Handling sealed containers, weighing solids in a balance) | Single pair of nitrile gloves | Safety glasses with side shields | Lab coat | Not required if in well-ventilated area |
| Medium Risk (Small-scale solution transfers, extractions) | Double pair of nitrile gloves | Safety goggles | Lab coat | Work within a chemical fume hood |
| High Risk (Large-scale transfers, heating, potential for aerosolization) | Heavy-duty gloves (e.g., butyl rubber) over nitrile gloves | Safety goggles and a full-face shield | Chemical-resistant apron over a lab coat | Work within a chemical fume hood |
| Emergency (Spill cleanup, ventilation failure) | Heavy-duty chemical-resistant gloves | Full-face respirator | Chemical-resistant suit or coveralls | Full-face air-purifying respirator |
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
- Amide 60 Safety Data Sheet. (2018, June 18). Google Cloud.
- Sodium Amide and Potassium Metal Chemical Safety Protocol. Vanderbilt University.
- Safety Data Sheet: allylamine. Chemos GmbH&Co.KG.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Industry Safety and Hygiene News.
- SAFETY DATA SHEET - 3-(Dimethylamino)-1-propanol. (2012, March 23). Fisher Scientific.
- SAFETY DATA SHEET - Allylamine. (2012, March 23). Fisher Scientific.
- Personal Protective Equipment. (2025, September 12). US EPA.
- SAFETY DATA SHEET - N-Nitrosodiethanolamine. TCI Chemicals.
- Safety data sheet - 3-(Methylamino)-propanenitrile. (2021, January 29). LGC Standards.
- Safety data sheet - N,N-Dimethyldecan-1-amide containing product. (2026, February 13). BASF.
- SAFETY DATA SHEET - 3M All In One Shiner. (2020, January 02). Castrol PDS & SDS.
- SAFETY DATA SHEET - N-(3-Aminopropyl)diethanolamine. (2024, December 02). TCI Chemicals.
- SAFETY DATA SHEET - N-Ethylpropylamine. (2025, September 22). Thermo Fisher Scientific.
- SAFETY DATA SHEET - Allylamine. (2025, September 17). Thermo Fisher Scientific.
- Safety Data Sheet - 3M Extraction Buffer. (2018, August 03). 3M.
- Waste Lab Chemical Disposal Guidance. Fisher Scientific.
- ALLYLAMINE. CAMEO Chemicals - NOAA.
- Allylamine - Organic Syntheses Procedure. Organic Syntheses.
- Proper Disposal of Ilamycin A: A Guide for Laboratory Professionals. (2025, November). BenchChem.
Sources
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- 2. chemos.de [chemos.de]
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- 5. assets.thermofisher.com [assets.thermofisher.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
